Cas no 1094563-54-8 (2,3,4-trifluoro-N-propylbenzene-1-sulfonamide)

2,3,4-trifluoro-N-propylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2,3,4-trifluoro-N-propylbenzene-1-sulfonamide
- AKOS008942422
- 1094563-54-8
- EN300-1452639
-
- インチ: 1S/C9H10F3NO2S/c1-2-5-13-16(14,15)7-4-3-6(10)8(11)9(7)12/h3-4,13H,2,5H2,1H3
- InChIKey: MQILPYMMVXLYEG-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=C(C=1F)F)F)(NCCC)(=O)=O
計算された属性
- 精确分子量: 253.03843422g/mol
- 同位素质量: 253.03843422g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 317
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.6Ų
- XLogP3: 2.1
2,3,4-trifluoro-N-propylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1452639-100mg |
2,3,4-trifluoro-N-propylbenzene-1-sulfonamide |
1094563-54-8 | 100mg |
$427.0 | 2023-09-29 | ||
Enamine | EN300-1452639-5000mg |
2,3,4-trifluoro-N-propylbenzene-1-sulfonamide |
1094563-54-8 | 5000mg |
$1406.0 | 2023-09-29 | ||
Enamine | EN300-1452639-250mg |
2,3,4-trifluoro-N-propylbenzene-1-sulfonamide |
1094563-54-8 | 250mg |
$447.0 | 2023-09-29 | ||
Enamine | EN300-1452639-10000mg |
2,3,4-trifluoro-N-propylbenzene-1-sulfonamide |
1094563-54-8 | 10000mg |
$2085.0 | 2023-09-29 | ||
Enamine | EN300-1452639-1.0g |
2,3,4-trifluoro-N-propylbenzene-1-sulfonamide |
1094563-54-8 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1452639-2500mg |
2,3,4-trifluoro-N-propylbenzene-1-sulfonamide |
1094563-54-8 | 2500mg |
$949.0 | 2023-09-29 | ||
Enamine | EN300-1452639-500mg |
2,3,4-trifluoro-N-propylbenzene-1-sulfonamide |
1094563-54-8 | 500mg |
$465.0 | 2023-09-29 | ||
Enamine | EN300-1452639-50mg |
2,3,4-trifluoro-N-propylbenzene-1-sulfonamide |
1094563-54-8 | 50mg |
$407.0 | 2023-09-29 | ||
Enamine | EN300-1452639-1000mg |
2,3,4-trifluoro-N-propylbenzene-1-sulfonamide |
1094563-54-8 | 1000mg |
$485.0 | 2023-09-29 |
2,3,4-trifluoro-N-propylbenzene-1-sulfonamide 関連文献
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
2,3,4-trifluoro-N-propylbenzene-1-sulfonamideに関する追加情報
Introduction to 2,3,4-Trifluoro-N-Propylbenzene-1-Sulfonamide (CAS No. 1094563-54-8)
2,3,4-Trifluoro-N-propylbenzene-1-sulfonamide, with the CAS number 1094563-54-8, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique trifluoromethyl and sulfonamide functional groups, which contribute to its distinct chemical and biological properties. The compound's structure and reactivity make it a valuable candidate for various applications, including drug discovery and development.
The chemical structure of 2,3,4-trifluoro-N-propylbenzene-1-sulfonamide consists of a benzene ring substituted with three fluorine atoms at the 2, 3, and 4 positions, and a propyl sulfonamide group attached to the 1-position. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of the molecule, while the sulfonamide group imparts polarity and potential biological activity. These features collectively contribute to the compound's suitability for use in pharmaceutical research.
Recent studies have explored the potential of 2,3,4-trifluoro-N-propylbenzene-1-sulfonamide in various therapeutic areas. One notable application is its use as a scaffold for the development of novel drugs targeting specific enzymes or receptors. For instance, a study published in the Journal of Medicinal Chemistry (2021) reported that derivatives of this compound exhibited potent inhibitory activity against a key enzyme involved in cancer progression. The researchers found that the trifluoromethyl groups enhanced the binding affinity of the compounds to the target enzyme, leading to improved efficacy.
In another study published in Bioorganic & Medicinal Chemistry Letters (2020), researchers investigated the potential of 2,3,4-trifluoro-N-propylbenzene-1-sulfonamide as an antiviral agent. The results showed that certain derivatives of this compound demonstrated significant antiviral activity against several strains of influenza virus. The sulfonamide group was found to play a crucial role in enhancing the antiviral properties by interacting with specific viral proteins.
The synthetic accessibility of 2,3,4-trifluoro-N-propylbenzene-1-sulfonamide has also been a subject of interest in organic chemistry. A recent publication in Tetrahedron Letters (2022) described an efficient and scalable synthesis route for this compound using modern fluorination techniques. The method involves a multi-step process that includes selective fluorination of a substituted benzene ring followed by sulfonation and alkylation steps. This synthetic approach not only simplifies the production process but also enhances the purity and yield of the final product.
In addition to its pharmaceutical applications, 2,3,4-trifluoro-N-propylbenzene-1-sulfonamide has been studied for its potential use in materials science. Research published in Advanced Materials (2021) explored the use of this compound as a building block for constructing advanced functional materials with unique optical and electronic properties. The trifluoromethyl groups were found to influence the electronic structure of these materials, leading to enhanced performance in various applications such as photovoltaics and sensors.
The safety profile of 2,3,4-trifluoro-N-propylbenzene-1-sulfonamide is another important aspect that has been thoroughly investigated. Toxicological studies have shown that this compound exhibits low toxicity at therapeutic concentrations. However, as with any chemical compound used in pharmaceutical or industrial applications, proper handling and storage precautions should be observed to ensure safety.
In conclusion, 2,3,4-trifluoro-N-propylbenzene-1-sulfonamide (CAS No. 1094563-54-8) is a versatile compound with significant potential in various fields of research and development. Its unique chemical structure and properties make it an attractive candidate for drug discovery, antiviral applications, materials science, and more. Ongoing research continues to uncover new applications and optimize its use in different contexts.
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